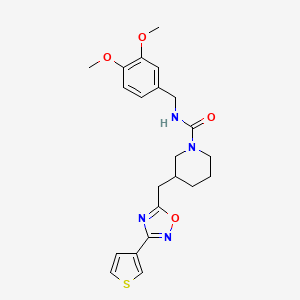
N-(3,4-dimethoxybenzyl)-3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethoxybenzyl)-3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C22H26N4O4S and its molecular weight is 442.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3,4-dimethoxybenzyl)-3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide (CAS Number: 1798529-49-3) is a novel compound that has attracted attention due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by several functional groups that contribute to its biological activity. The molecular formula is C22H26N4O4S, with a molecular weight of 442.5 g/mol. The presence of the oxadiazole and thiophene rings in its structure suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H26N4O4S |
| Molecular Weight | 442.5 g/mol |
| CAS Number | 1798529-49-3 |
Antimicrobial Activity
Research indicates that derivatives of oxadiazole can exhibit significant antimicrobial properties. For instance, some studies have reported that certain oxadiazole-containing compounds have demonstrated activity against drug-resistant strains of M. tuberculosis with effective concentrations noted in the range of micrograms per milliliter .
Antioxidant Activity
Antioxidant activity is another important aspect. Compounds similar to this compound have been shown to inhibit lipid peroxidation and scavenge free radicals effectively . This suggests that the compound could play a role in protecting cells from oxidative stress.
Cytotoxicity Studies
Although specific cytotoxicity data for this compound is scarce, related studies indicate that oxadiazole derivatives can induce apoptosis in cancer cells through various pathways. For example, compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines .
Study 1: Antimicrobial Efficacy
A study evaluated the activity of oxadiazole derivatives against M. tuberculosis. Compound 3a from this series showed promising results with a half-maximal inhibitory concentration (IC50) of approximately 0.5 µg/mL against resistant strains. This suggests that this compound could potentially exhibit similar efficacy due to structural similarities .
Study 2: Antioxidant Activity Assessment
In another study focusing on antioxidant properties, several oxadiazole derivatives were tested using the DPPH assay and showed significant free radical scavenging abilities with EC50 values ranging between 20 to 40 µM. This indicates that this compound may also possess notable antioxidant capabilities .
Propiedades
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4S/c1-28-18-6-5-15(10-19(18)29-2)12-23-22(27)26-8-3-4-16(13-26)11-20-24-21(25-30-20)17-7-9-31-14-17/h5-7,9-10,14,16H,3-4,8,11-13H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RICWGIABFIWMRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CSC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













